Intramolecular Hydrogen Bond Architecture: γ-Enamino Ester vs. β-Enamino Ester (Bn-EAB)
The β-enamino ester series (including the direct regioisomer Bn-EAB) engages in a resonance-assisted intramolecular hydrogen bond (RAHB) wherein the N–H···O=C interaction forms a six-membered pseudo-ring. DFT calculations at the B3LYP/6-311++G(d,p) level quantify this interaction for Bn-EAB: an NH bond length of 1.018 Å and an NBO σN-H→LP(O) donor-acceptor stabilization energy of 7.18 kcal/mol [1]. In contrast, in γ-enamino esters such as ethyl 4-(benzylamino)but-2-enoate, the amine is one carbon further along the chain, and the potential hydrogen bond would involve a seven-membered ring geometry (N–H···O=C–C–C=C) [2]. Seven-membered intramolecular hydrogen bonds are inherently weaker than six-membered RAHBs; ab initio and crystallographic data on related N-urethane-protected γ-amino butenoates indicate that the dominant tautomeric form is the imino-enol rather than the enamino-ketone, with the OH group oriented trans to the ester carbonyl—a fundamentally different hydrogen bonding pattern [2]. This difference in hydrogen bond architecture directly impacts solubility, chromatographic retention, and the direction of subsequent functionalization reactions.
| Evidence Dimension | Intramolecular hydrogen bond strength (stabilization energy) and NH bond length |
|---|---|
| Target Compound Data | No DFT data available for ethyl 4-(benzylamino)but-2-enoate; however, γ-enamino esters structurally favor a seven-membered ring IHB motif (N–H···O=C–C–C=C) or imino-enol tautomer, as established in crystallographic and ab initio studies of protected γ-amino butenoates [2]. |
| Comparator Or Baseline | Ethyl 3-(benzylamino)but-2-enoate (Bn-EAB, CAS 1020-67-3): NH bond length 1.018 Å; NBO σ→LP* stabilization energy 7.18 kcal/mol (B3LYP/6-311++G(d,p)) [1]. |
| Quantified Difference | Bn-EAB forms a six-membered RAHB with a stabilization energy of 7.18 kcal/mol; the γ-regioisomer is predicted to form a weaker seven-membered interaction or adopt the imino-enol tautomer, structurally inaccessible to β-enamino esters. |
| Conditions | DFT at B3LYP/6-311++G(d,p) level for the β-series; ab initio and X-ray crystallography for γ-amino butenoate models. |
Why This Matters
Hydrogen bonding strength governs conformational rigidity, spectroscopic properties, and intermolecular interactions—altering purification behavior, formulation compatibility, and the stereochemical course of subsequent reactions.
- [1] R. Nasiri, S. Asgharzadeh, M. Pourshamsian, A. H. Esfahani, M. Vazirimehr. Synthesis, molecular structure, conformational, and intramolecular hydrogen bond strength of ethyl 3-amino-2-butenoate and its N-Me, N-Ph, and N-Bn analogs; An experimental and theoretical study. Journal of Molecular Structure, 2023, 1274, 134512. View Source
- [2] M. Fizer, O. Fizer, Y. Studenyak, V. Sidey, R. Mariychuk. Synthesis of N-urethane-protected γ-amino-functionalized butenoates and tautomeric studies by means of NMR, X-ray crystallography and ab initio calculations. Core.ac.uk, 2001. View Source
